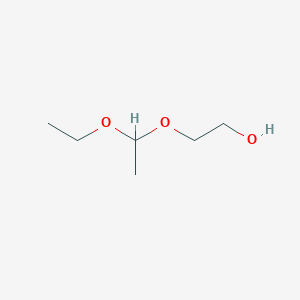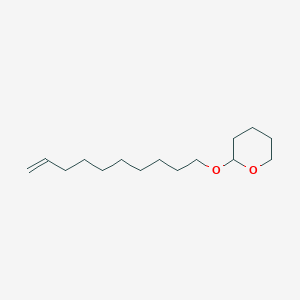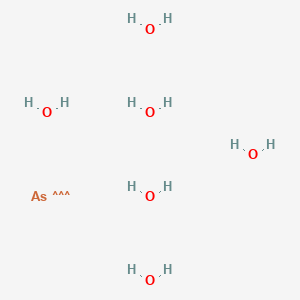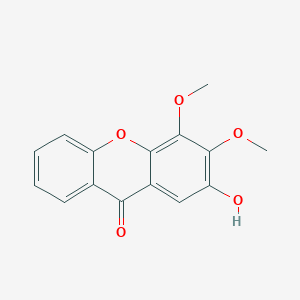
Dimethyl (4-methylpenta-2,3-dien-2-yl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (4-methylpenta-2,3-dien-2-yl)phosphonate is an organophosphorus compound with a unique structure that includes a phosphonate group attached to a branched hydrocarbon chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (4-methylpenta-2,3-dien-2-yl)phosphonate typically involves the reaction of appropriate alkyl halides with phosphite esters under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where an alkyl halide reacts with a trialkyl phosphite to form the desired phosphonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Dimethyl (4-methylpenta-2,3-dien-2-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the alkyl groups attached to the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used.
科学研究应用
Dimethyl (4-methylpenta-2,3-dien-2-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for understanding biological phosphorus metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other materials that require phosphorus-based additives.
作用机制
The mechanism by which dimethyl (4-methylpenta-2,3-dien-2-yl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, and modulating their activity. The specific pathways involved depend on the context in which the compound is used, such as catalysis or inhibition of biological processes.
相似化合物的比较
Similar Compounds
Myroxide: A similar compound with a different hydrocarbon chain structure.
Ocimene oxide: Another related compound with an epoxide group.
Uniqueness
Dimethyl (4-methylpenta-2,3-dien-2-yl)phosphonate is unique due to its specific branched hydrocarbon chain and the presence of a phosphonate group
属性
CAS 编号 |
72191-12-9 |
|---|---|
分子式 |
C8H15O3P |
分子量 |
190.18 g/mol |
InChI |
InChI=1S/C8H15O3P/c1-7(2)6-8(3)12(9,10-4)11-5/h1-5H3 |
InChI 键 |
MQHLZGJMJSRFPS-UHFFFAOYSA-N |
规范 SMILES |
CC(=C=C(C)P(=O)(OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Silane, trimethyl[(1Z)-1-octenyloxy]-](/img/structure/B14467632.png)

![sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate](/img/structure/B14467645.png)
![(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl carbamimidothioate;hydrochloride](/img/structure/B14467650.png)

![5-Fluoro-2,4-bis[(trimethylstannyl)oxy]pyrimidine](/img/structure/B14467663.png)
![Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate](/img/structure/B14467669.png)
![1H-Pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl-](/img/structure/B14467670.png)
![Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl-](/img/structure/B14467677.png)





